2-(2,4-Dichlorophenoxy)-1-(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone

Description

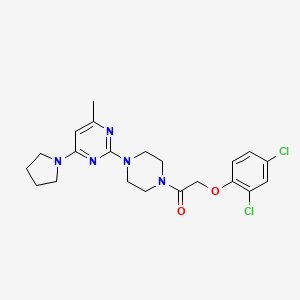

The compound 2-(2,4-Dichlorophenoxy)-1-(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone features a pyrimidine core substituted with a methyl group at position 4 and a pyrrolidinyl group at position 4. This pyrimidine is linked via a piperazine ring to an ethanone group bearing a 2,4-dichlorophenoxy moiety.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N5O2/c1-15-12-19(26-6-2-3-7-26)25-21(24-15)28-10-8-27(9-11-28)20(29)14-30-18-5-4-16(22)13-17(18)23/h4-5,12-13H,2-3,6-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYOOKITJCZYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-Dichlorophenoxy)-1-(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone, commonly referred to as a pyrimidinyl-piperazine derivative, is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Key properties include:

- Molecular Weight : 450.4 g/mol

- CAS Number : 1226450-53-8

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The 2,4-dichlorophenoxy moiety is known for its herbicidal properties, while the piperazine and pyrimidine components may contribute to neuropharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.

- Receptor Modulation : It may act on various receptors involved in neurotransmission and cellular signaling pathways.

Pharmacological Studies

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Studies have demonstrated that related structures can induce apoptosis in cancer cell lines, suggesting potential anti-cancer applications.

- Neuropharmacological Effects : The compound's interaction with cholinergic pathways implies possible uses in treating neurodegenerative diseases.

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of similar compounds on AChE and BChE:

- Results : Compounds exhibited IC50 values of 46.42 µM for BChE and 157.31 µM for AChE, indicating selective inhibition towards BChE .

Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted using glioblastoma and breast cancer cell lines:

- Findings : The compound demonstrated significant cytotoxic effects at nanomolar concentrations, leading to morphological changes characteristic of apoptosis .

Study 3: Mitochondrial Function

Research on the mitochondrial impact of related dichlorophenoxy compounds showed:

- Observations : Exposure led to decreased ATP levels and disrupted mitochondrial membrane potential, suggesting a mechanism for toxicity .

Summary of Biological Activities

Scientific Research Applications

Overview

The compound 2-(2,4-Dichlorophenoxy)-1-(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

The compound exhibits a range of biological activities, attributed to its unique structural features. Below are some key areas of application:

Antimicrobial Activity

Research has indicated that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives containing pyrrolidine and pyrimidine rings have shown effectiveness against various bacterial and fungal strains. Studies have employed serial dilution methods to evaluate their efficacy compared to standard antimicrobial agents .

Anticancer Properties

The compound's structural components suggest potential anticancer applications. Similar compounds have been tested against multiple cancer cell lines, demonstrating cytotoxic effects. For example, compounds derived from pyrrolidine and pyrimidine scaffolds have shown promising results in inhibiting cell proliferation in breast cancer models .

Neurological Applications

Given its ability to interact with neurotransmitter receptors, this compound may have implications in treating central nervous system disorders. Research into allosteric modulators targeting G protein-coupled receptors (GPCRs) indicates potential for developing novel treatments for conditions like schizophrenia and depression .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a broader class of piperazine-linked heterocyclic derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Features

Key Comparative Insights

Pyrimidine vs. Fused Heterocycles: The target compound’s simple pyrimidine core contrasts with fused systems like thieno[2,3-d]pyrimidine () or pyrazolo[3,4-d]pyrimidine (). Fused systems often exhibit increased rigidity and metabolic stability but may reduce synthetic accessibility .

Substituent Effects: The 2,4-dichlorophenoxy group in the target compound introduces significant lipophilicity compared to sulfonyl () or morpholinyl () substituents. This could enhance blood-brain barrier penetration but may also increase off-target binding risks. The pyrrolidinyl group on the pyrimidine offers a balance of steric bulk and basicity, contrasting with the electron-withdrawing trifluoromethyl group in or the polar triazole in .

Linker Flexibility: The ethanone linker in the target compound provides moderate flexibility, whereas methylene () or methanone () linkers may alter conformational dynamics and binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.